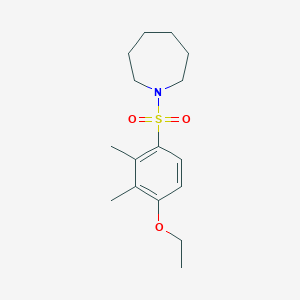
3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide, also known as QS11, is a small molecule that has been widely used in scientific research due to its potent biological activity. This compound belongs to the class of sulfonamides and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of the protein Wnt, which plays a critical role in the regulation of cell growth and differentiation. By inhibiting the activity of Wnt, 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide can induce cell death in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of the protein AMPK, which plays a critical role in the regulation of energy metabolism. 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide has also been shown to increase the expression of genes involved in the regulation of autophagy, a process by which cells degrade and recycle damaged or unwanted proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. Additionally, 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide can be expensive and difficult to obtain, which can also limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research involving 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide. One area of interest is the development of new cancer therapies based on 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide and related compounds. Another area of interest is the use of 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide in studies aimed at understanding the molecular mechanisms underlying various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide may have potential applications in the field of regenerative medicine, as it has been shown to increase the activity of stem cells.
Synthesemethoden
3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 8-aminoquinoline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have potent anti-tumor activity and has been used in studies aimed at developing new cancer therapies. 3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide has also been used in studies aimed at understanding the molecular mechanisms underlying various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H10Cl2N2O2S |
|---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)22(20,21)19-14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
InChI-Schlüssel |
CKTZCPYEJZACKW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)



![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)